2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is a complex organic compound that features a quinazoline ring, a sulfanyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate typically involves multiple steps. The starting materials often include 4,6,7-trimethylquinazoline and 2,6-dichlorophenyl oxazole derivatives. The key steps in the synthesis may involve:
Formation of the Quinazoline Derivative: This can be achieved through the reaction of appropriate anilines with formamide derivatives under acidic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the quinazoline derivative with thiol reagents under basic conditions.
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate nitrile oxides and alkynes.
Coupling Reactions: The final step involves coupling the quinazoline-sulfanyl derivative with the oxazole derivative using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazole ring can be reduced to oxazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Oxazolidines.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer, inflammation, and infectious diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinazoline ring can interact with kinase enzymes, inhibiting their activity and thus affecting cell signaling pathways. The oxazole ring can interact with nucleic acids, potentially affecting gene expression. The sulfanyl group can undergo redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 4-chlorobenzoate
- 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 2-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate is unique due to the presence of the dichlorophenyl group and the oxazole ring. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H21Cl2N3O3S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-(4,6,7-trimethylquinazolin-2-yl)sulfanylethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C24H21Cl2N3O3S/c1-12-10-16-14(3)27-24(28-19(16)11-13(12)2)33-9-8-31-23(30)20-15(4)32-29-22(20)21-17(25)6-5-7-18(21)26/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
IFVGTRHYHUNOPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1C)SCCOC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.